molecular formula C16H16N2O3S B2745526 4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-65-2

4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B2745526
M. Wt: 316.38
InChI Key: WKAKKENQVYZMLT-UHFFFAOYSA-N
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Description

“4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is also known as ML 233 . It is a non-peptide apelin receptor agonist . The molecular formula of this compound is C19H21NO4S .


Physical And Chemical Properties Analysis

The compound is a solid and is soluble to 50mM in DMSO . Its molecular weight is 359.44 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has demonstrated various synthetic pathways and reactivity profiles for derivatives of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. For instance, Fryer, Winter, and Stcrnbach (1967) showed that treating 4-sulfonyl derivatives of 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-ones with base can result in the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones, depending on the conditions used. This indicates the versatility of these compounds in synthetic organic chemistry, providing valuable insights into the manipulation of sulfonyl-substituted benzodiazepines for creating novel compounds (R. I. Fryer, D. Winter, L. H. Stcrnbach, 1967).

Antiproliferative Activity

In the realm of medicinal chemistry, certain derivatives of 1,5-benzodiazepin-2-ones have been explored for their potential antiproliferative properties. For example, the elucidation of the active conformation of antiproliferative sulfonamides, specifically 5N-arylsulfonyl-1,5-benzodiazepin-2-ones, has provided insights into their mechanism of action against cancer cells. These studies have shown that specific stereochemistry is crucial for exerting antiproliferative activity, highlighting the importance of structural features in medicinal applications (H. Tabata, K. Funaki, Tomohiko Tasaka, T. Oshitari, Hideyo Takahashi, H. Natsugari, 2019).

Molecular Docking and Structural Analysis

Molecular docking studies have been conducted to understand the interactions of benzodiazepine derivatives with biological targets. Al-Hourani et al. (2015) investigated the crystal structure of tetrazole derivatives related to benzodiazepines, providing insights into their potential as COX-2 inhibitors. These studies are crucial for the design of new drugs, as they reveal how structural modifications can impact the binding affinity and specificity of these compounds for their intended targets (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds derived from 1,5-benzodiazepines have been a significant area of research. Studies have focused on creating novel benzothiazepine derivatives that bear sulfonyl pharmacophores, exploring their potential applications in various domains of chemistry and pharmacology. For example, Karale et al. (2011) reported on the synthesis of novel benzothiazepines incorporating a sulfonyl group, highlighting the methodologies for introducing diverse functional groups into the benzodiazepine framework (Sanjay N. Karale, Umesh Pratap, Shital R. Mahalle, R. Mane, 2011).

properties

IUPAC Name

5-(benzenesulfonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-11-16(19)17-14-9-5-6-10-15(14)18(12)22(20,21)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAKKENQVYZMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

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